Bisphenol P

描述

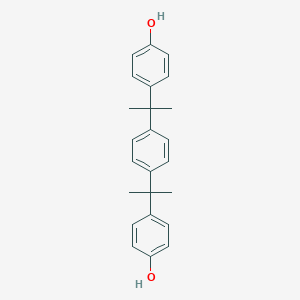

Bisphenol P is a diarylmethane.

作用机制

Target of Action

Bisphenol P, like its analog Bisphenol A (BPA), is known to interact with estrogen receptors (ERs) in the body . It acts as a partial agonist of ERs, activating the N-terminal activation function 1 . This interaction with ERs is a key aspect of Bisphenol P’s mechanism of action.

Mode of Action

Bisphenol P interacts with its targets, the estrogen receptors, in a manner that differs from the natural hormone 17-β estradiol . The compound can act as a weak agonist or antagonist on these receptors, depending on the specific context . This dual mode of action allows Bisphenol P to influence a variety of physiological processes.

Biochemical Pathways

Bisphenol P, through its interaction with estrogen receptors, can affect several biochemical pathways. It has been shown to influence protein synthesis, amino acid metabolism, and energy metabolism . These effects can lead to changes in cellular function and potentially contribute to various health effects.

Pharmacokinetics

It is known that bisphenols, in general, undergo glucuronidation, a major elimination process that converts these compounds into hydrophilic molecules that are excreted in the urine .

Result of Action

The molecular and cellular effects of Bisphenol P’s action are diverse and can vary depending on the specific context. For example, Bisphenol P has been shown to affect glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol P. For instance, the compound’s effects can be influenced by its concentration in the environment, as well as by the presence of other chemicals . Additionally, Bisphenol P can be released into the environment from various sources, including manufacturing plant effluent discharge .

生物活性

Bisphenol P (BPP) is a synthetic organic compound belonging to the bisphenol family, which includes well-known endocrine disruptors like Bisphenol A (BPA). Research into BPP has gained traction due to its structural similarities with BPA and its potential biological effects. This article explores the biological activity of BPP, focusing on its mechanisms of action, effects on cellular processes, and implications for human health.

Chemical Structure and Properties

BPP is characterized by its chemical structure, which includes two phenolic groups connected by a propane bridge. This configuration allows BPP to interact with various biological targets, similar to other bisphenols. The molecular formula for BPP is .

Endocrine Disruption

BPP exhibits endocrine-disrupting properties similar to BPA. It has been shown to bind to estrogen receptors (ERs), albeit with a lower affinity compared to BPA. Studies indicate that BPP can activate ERα and ERβ, leading to estrogen-like effects in target tissues . This interaction can potentially influence reproductive health and development.

Oxidative Stress and Apoptosis

Recent studies have demonstrated that BPP induces oxidative stress in renal tissues. For instance, one study reported that exposure to BPP significantly increases markers of oxidative stress and apoptosis in kidney cells . The compound appears to inhibit autophagy, exacerbating cellular damage and contributing to kidney injury.

Cellular Studies

In vitro studies reveal that BPP affects various cellular functions:

- DNA Fragmentation : Similar to BPA, BPP has been observed to cause DNA fragmentation in HepG2 cells at noncytotoxic concentrations .

- Cell Proliferation : BPP influences cell proliferation in breast cancer cell lines, suggesting potential tumorigenic properties linked to its estrogenic activity .

Metabolic Pathways

BPP exposure is associated with alterations in several metabolic pathways. High-resolution metabolomics studies have identified significant metabolic perturbations related to aromatic amino acid metabolism and xenobiotic metabolism following BPP exposure . These changes may have implications for stress responses, inflammation, and reproductive health.

Human Health Implications

Epidemiological studies have begun to explore the impact of bisphenol analogs like BPP on human health. One study highlighted associations between maternal exposure to BPA/BPF and metabolic disturbances in pregnant women, emphasizing the need for further research into the effects of BPP specifically .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of Bisphenol P:

科学研究应用

Chemical Properties and Structure

BPP is characterized by its structural similarity to BPA, which has led to investigations into its endocrine-disrupting properties. The chemical formula for BPP is and it is often considered a potential alternative to BPA due to regulatory pressures surrounding BPA's safety profile.

Endocrine Disruption Potential

Research indicates that BPP exhibits agonistic activity on estrogen receptors (ERα and ERβ), similar to BPA. This positions BPP as a candidate for further evaluation in studies related to endocrine disruption and reproductive health:

- Agonistic Activity : Studies have shown that BPP can activate both estrogen receptors, suggesting it may mimic estrogen's effects in biological systems .

- Comparative Analysis : In ecotoxicological evaluations, BPP has been compared with other bisphenols like BPS and BPF, revealing its potential risks associated with endocrine disruption .

Industrial Applications

BPP is being explored as a substitute in various industrial applications traditionally dominated by BPA:

- Plastics Manufacturing : Similar to BPA, BPP can be used in the production of polycarbonate plastics and epoxy resins. These materials are widely utilized in consumer goods, packaging, and construction .

- Thermal Paper : There is ongoing research into using BPP in thermal paper production as an alternative to BPA-based formulations .

Environmental Monitoring

BPP's properties have been leveraged in the development of biosensors for environmental monitoring:

- Fluorescence-based Biosensors : Research has demonstrated the effectiveness of biosensors incorporating BPP for detecting organophosphate pesticides in water samples. This application underscores BPP's utility in environmental risk assessment .

Health Risk Assessments

The health implications of BPP are under scrutiny, particularly regarding its safety compared to BPA:

- Qualichem Framework : A systematic assessment tool called "Qualichem in vivo" has been proposed to evaluate the quality of studies on chemicals like BPP. This framework aims to provide transparency in health risk assessments by comparing various studies on bisphenols .

- Regulatory Considerations : As regulatory bodies evaluate alternatives to BPA, BPP's safety profile will be critical in determining its acceptability for use in consumer products .

Case Study 1: Ecotoxicological Evaluation

A comprehensive study evaluated the ecotoxicological impacts of various bisphenols, including BPP. It highlighted that while BPP shows promise as an alternative, its endocrine-disrupting potential necessitates further investigation before widespread adoption.

| Compound | ERα Agonistic Activity | ERβ Agonistic Activity |

|---|---|---|

| Bisphenol A | High | High |

| Bisphenol P | Moderate | Moderate |

| Bisphenol S | Low | Low |

Case Study 2: Industrial Application Testing

In a series of experiments aimed at assessing the feasibility of using BPP in plastic manufacturing, researchers found that BPP could replace BPA without compromising mechanical properties. However, long-term exposure studies are needed to fully understand health impacts.

属性

IUPAC Name |

4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXXQTYGFOHYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058693 | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-51-3 | |

| Record name | Bisphenol P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。